Chloropyrazine: A Technical Guide for Researchers and Drug Development Professionals
Chloropyrazine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on Chloropyrazine (CAS No. 14508-49-7)
Chloropyrazine, a substituted heterocyclic amine, is a versatile building block in organic synthesis. Its unique chemical structure makes it a valuable intermediate in the production of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the chemical and physical properties of chloropyrazine, along with detailed experimental protocols for its use in synthesis and purification.
Core Properties of Chloropyrazine
Chloropyrazine is a colorless to light yellow liquid with a distinct odor. It is moderately soluble in organic solvents and stable under a variety of conditions, which makes it a useful reagent in many chemical reactions. The key physical and chemical properties of chloropyrazine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 14508-49-7 | [1][2][3] |
| Molecular Formula | C₄H₃ClN₂ | [1][2] |
| Molecular Weight | 114.53 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 153-154 °C (at 760 mmHg) | [4] |
| 93 °C (at 120 mmHg) | [1] | |
| Density | 1.283 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.539 | [4] |
| Solubility | Soluble in methanol (B129727) and DMSO. Insoluble in water. | [5] |
| Purity | ≥ 97-99.94% | [2][4] |
Experimental Protocols
Chloropyrazine is a key intermediate in the synthesis of various biologically active molecules. Below are detailed experimental protocols for its purification and its use in the synthesis of antimalarial compounds.
Purification by Fractional Distillation
Fractional distillation is a common method for purifying chloropyrazine. This technique separates chloropyrazine from impurities with different boiling points.
Materials and Equipment:
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Crude 2-Chloropyrazine
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Round-bottom flask
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Fractionating column (e.g., Vigreux column)
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Condenser
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Receiving flask
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Heating mantle with a stirrer
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Thermometer and adapter
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Boiling chips
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Clamps and stands
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Vacuum source (optional, for vacuum distillation)
Procedure:
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Add the crude chloropyrazine and a few boiling chips to the round-bottom flask.
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Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
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Begin heating the flask gently. As the mixture heats, a vapor ring will slowly rise through the fractionating column.
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Control the heating rate to maintain a slow and steady distillation. The temperature at the thermometer should hold steady at the boiling point of chloropyrazine (153-154 °C at atmospheric pressure).
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Collect the fraction that distills at a constant temperature. This is the purified 2-chloropyrazine.
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Discard any initial fractions that distill at a lower temperature and any residue remaining in the flask after the desired fraction has been collected.
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Allow the apparatus to cool completely before disassembling.
Synthesis of Antimalarial Triazolopyrazine Derivatives
Chloropyrazine can be used as a starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic applications, such as antimalarial agents. The following is a representative procedure for the synthesis of a triazolopyrazine derivative.
Materials and Equipment:
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5-chloro-3-(4-chlorophenyl)-[1][2][6]triazolo[4,3-a]pyrazine (Scaffold 1)
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Primary amine (e.g., phenethylamine)
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Reaction vessel (e.g., round-bottom flask)
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Magnetic stirrer and stir bar
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Thin-layer chromatography (TLC) plates and developing chamber
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
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Rotary evaporator
Procedure:
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In a reaction vessel, combine the 5-chloro-3-(4-chlorophenyl)-[1][2][6]triazolo[4,3-a]pyrazine scaffold with an excess of the primary amine.
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Stir the reaction mixture at room temperature for 16 hours.
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Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Upon completion of the reaction, purify the product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
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Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the aminated triazolopyrazine derivative.
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Characterize the final product using analytical techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy.
Synthetic Workflow and Applications
Chloropyrazine is a versatile building block used in the synthesis of a variety of compounds. Its reactivity allows for the introduction of diverse functional groups, leading to the creation of novel molecules with a wide range of biological activities.
Caption: Synthetic pathways originating from chloropyrazine.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the direct biological activity and associated signaling pathways of chloropyrazine itself. Its primary role in the life sciences is as a key intermediate in the synthesis of pharmacologically active compounds. The biological effects observed are therefore attributed to the final synthesized molecules rather than to chloropyrazine. For example, derivatives of chloropyrazine have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease therapy. However, the mechanism of action is a property of the derivative, not of the chloropyrazine precursor. Further research is needed to elucidate any intrinsic biological activity of chloropyrazine.
